molecular formula C26H16N4O2S B292950 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B292950
M. Wt: 448.5 g/mol
InChI Key: OYGWISIQDFMKCR-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is an organic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is known for its unique chemical structure and properties, which make it suitable for use in a range of research applications. In

Scientific Research Applications

7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has various scientific research applications due to its unique chemical structure and properties. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for various diseases. Additionally, this compound has shown promising results in the field of organic electronics, where it can be used as a building block for the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is not well understood. However, studies have shown that this compound has the potential to interact with various biological targets, including enzymes and receptors. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has shown potential as an anti-inflammatory agent and has been shown to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in lab experiments is its unique chemical structure and properties. This compound has the potential to interact with various biological targets, making it suitable for use in a range of research applications. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the compound is not readily available commercially.

Future Directions

There are several future directions for the research of 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of this compound as a drug candidate for various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological targets. Finally, the development of new synthesis methods for this compound could make it more readily available for use in research applications.
Conclusion:
In conclusion, 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is an organic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The unique chemical structure and properties of this compound make it suitable for use in a range of research applications, including medicinal chemistry and organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the condensation of 2-thienylmethyleneamine with 7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

Molecular Formula

C26H16N4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

11,13-diphenyl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C26H16N4O2S/c31-26-24-23(27-16-30(26)28-15-19-12-7-13-33-19)22-20(17-8-3-1-4-9-17)14-21(29-25(22)32-24)18-10-5-2-6-11-18/h1-16H/b28-15+

InChI Key

OYGWISIQDFMKCR-RWPZCVJISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)/N=C/C5=CC=CS5)C6=CC=CC=C6

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)N=CC5=CC=CS5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(O3)C(=O)N(C=N4)N=CC5=CC=CS5)C6=CC=CC=C6

Origin of Product

United States

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